molecular formula C19H25NO3 B011387 (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate CAS No. 101710-96-7

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate

Cat. No.: B011387
CAS No.: 101710-96-7
M. Wt: 315.4 g/mol
InChI Key: XNYLQHTXBORYNP-UHFFFAOYSA-N
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Description

Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester: is a complex organic compound known for its unique chemical structure and properties. It contains multiple functional groups, including an ester, a tertiary amine, a hydroxyl group, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

In an industrial setting, the production of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester and amine groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester can be compared with other similar compounds, such as:

    Mandelic acid esters: These compounds share a similar core structure but differ in the esterifying group, leading to variations in their chemical and biological properties.

    Quinuclidine derivatives: These compounds contain the quinuclidine moiety and exhibit similar pharmacological activities but differ in their overall structure and functional groups.

The uniqueness of alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

101710-96-7

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbut-3-enoate

InChI

InChI=1S/C19H25NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,14-15,17,22H,1,9-12H2,2-3H3

InChI Key

XNYLQHTXBORYNP-UHFFFAOYSA-N

SMILES

CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O

Canonical SMILES

CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(=C)C)O

Synonyms

alpha-Isopropenylmandelic acid 2-methyl-3-quinuclidinyl ester

Origin of Product

United States

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